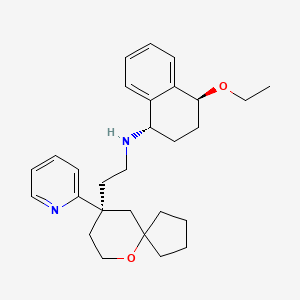

Tegileridine

Description

Structure

3D Structure

Properties

CAS No. |

2095345-66-5 |

|---|---|

Molecular Formula |

C28H38N2O2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1 |

InChI Key |

YUMLNLMFBWBKSK-OHSXHVKISA-N |

Isomeric SMILES |

CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |

Canonical SMILES |

CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The μ-Opioid Receptor and the Principle of Biased Agonism

An In-depth Technical Guide to the Mechanism of Action of Tegileridine on the μ-Opioid Receptor

Executive Summary this compound (SHR-8554) is a novel, first-in-class small molecule analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd.[1]. It functions as a biased agonist of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family[1][2]. The therapeutic rationale behind this compound is to separate the analgesic effects of MOR activation from the significant adverse effects associated with traditional opioids like morphine. It achieves this through functional selectivity, preferentially activating the G protein signaling pathway responsible for analgesia while only weakly engaging the β-arrestin-2 pathway linked to side effects such as respiratory depression and gastrointestinal dysfunction[1][2][3]. Approved in China for the treatment of moderate to severe postoperative pain, this compound represents a significant advancement in pain management, offering a potentially safer alternative to conventional opioid therapies[1][2][4].

The μ-opioid receptor (MOR) is a classical GPCR that serves as the primary target for most opioid analgesics[4][5]. Upon activation by a ligand, the MOR can initiate two major intracellular signaling cascades:

-

G-Protein Signaling Pathway: The MOR couples to inhibitory G proteins (Gαi/o). Activation of this pathway inhibits adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulates ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting calcium channels)[6][7][8]. This cascade ultimately reduces neuronal excitability and neurotransmitter release, producing potent analgesia[6][8].

-

β-Arrestin-2 Signaling Pathway: Following activation, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2, a scaffolding protein that leads to receptor desensitization, internalization, and the initiation of separate signaling cascades[8][9]. The β-arrestin-2 pathway is strongly associated with the development of tolerance and adverse effects, including respiratory depression, constipation, and nausea[1][3][6].

Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another[9][10]. This compound is a biased agonist designed to selectively favor the G-protein pathway, thereby maximizing analgesia while minimizing the recruitment of β-arrestin-2 and its associated adverse consequences[1][4].

This compound's Core Mechanism: Biased Activation of the μ-Opioid Receptor

This compound's primary mechanism of action is its function as a potent, selective, and biased agonist at the μ-opioid receptor[1][4].

-

Receptor Selectivity: this compound demonstrates strong subtype selectivity, exhibiting potent agonistic activity at the μ-opioid receptor while having much weaker effects on the δ- (delta) and κ- (kappa) opioid receptors[4][11].

-

Pathway Bias: The defining feature of this compound is its profound bias towards the G-protein signaling pathway over the β-arrestin-2 recruitment pathway[1][2][4]. This preferential activation is the cornerstone of its improved safety profile compared to conventional, non-biased opioids like morphine, which activate both pathways more indiscriminately[3].

Caption: Biased signaling pathway of this compound at the μ-opioid receptor.

Quantitative Pharmacological Profile

While specific quantitative data (e.g., Ki, EC50, Emax) from head-to-head preclinical assays are primarily detailed in patent literature such as WO2017063509A1, the public scientific literature consistently supports this compound's profile as a potent G-protein activator with minimal β-arrestin-2 recruitment[4][11]. One study notes its potency is approximately nine times that of morphine[1].

The tables below are structured to represent the key quantitative parameters used to define this compound's pharmacological profile.

Table 1: Receptor Binding Affinity of this compound This table would quantify the binding affinity (Ki) of this compound for the three classical opioid receptors to demonstrate its selectivity for the μ-opioid receptor. Lower Ki values indicate higher binding affinity.

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Morphine (Reference) | ~1-10 | ~200-400 | ~200-300 |

Table 2: Functional Activity and Bias of this compound This table would summarize the potency (EC50) and efficacy (Emax) of this compound in functional assays that measure G-protein activation and β-arrestin recruitment. A high "Bias Factor" would quantitatively confirm its preference for the G-protein pathway.

| Compound | G-Protein Activation (GTPγS Assay) | β-Arrestin-2 Recruitment Assay | Bias Factor (G-protein vs. β-arrestin) |

| EC50 (nM) | Emax (%) | EC50 (nM) | |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Morphine (Reference) | ~50-100 | 100% | ~100-300 |

Key Experimental Protocols for Characterization

The characterization of a biased agonist like this compound relies on a suite of in vitro functional assays to dissect its activity at the G-protein and β-arrestin pathways.

GTPγS Binding Assay (G-Protein Activation)

This assay is a direct measure of G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist[12][13]. It is a proximal measure of the first step in the G-protein signaling cascade.

General Methodology:

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cultured cells or tissue.

-

Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound), and [³⁵S]GTPγS.

-

Reaction: Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Termination & Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter, which is directly proportional to the level of G-protein activation[12].

Caption: General experimental workflow for a GTPγS binding assay.

β-Arrestin Recruitment Assay

These assays directly measure the recruitment of β-arrestin to the activated MOR. Numerous commercial platforms exist, such as the PathHunter assay (DiscoverX), which is based on enzyme fragment complementation (EFC)[14][15].

General Methodology (PathHunter EFC):

-

Cell Line: Use an engineered cell line co-expressing the MOR fused to a small enzyme fragment (ProLink, or PK) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, or EA).

-

Compound Addition: The cells are treated with varying concentrations of this compound.

-

Recruitment: Agonist-induced MOR activation and phosphorylation causes the β-arrestin-EA fusion protein to be recruited to the MOR-PK fusion protein.

-

Complementation: The proximity of PK and EA allows them to combine and form a fully active β-galactosidase enzyme.

-

Signal Generation: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

-

Quantification: The light output is measured with a luminometer and is directly proportional to the extent of β-arrestin recruitment[9][15].

Caption: Workflow for a PathHunter β-arrestin recruitment assay.

cAMP Accumulation Assay

This assay measures the functional downstream consequence of Gαi-protein activation. Since Gαi inhibits adenylyl cyclase, activation of the MOR by an agonist leads to a decrease in intracellular cAMP levels[16][17].

General Methodology:

-

Cell Culture: Cells expressing the MOR are cultured in assay plates.

-

Stimulation: Cells are first treated with an adenylyl cyclase stimulator (e.g., forskolin) to raise basal cAMP levels.

-

Compound Addition: Concurrently or subsequently, cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated to allow the agonist to inhibit adenylyl cyclase and reduce cAMP production.

-

Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[18][19]. The resulting signal is inversely proportional to the amount of cAMP present.

Conclusion

The mechanism of action of this compound on the μ-opioid receptor is a prime example of rational drug design targeting functional selectivity. By acting as a biased agonist, this compound potently activates the G-protein signaling pathway responsible for its strong central analgesic effects while minimally recruiting the β-arrestin-2 pathway implicated in many of the debilitating side effects of traditional opioids[1][2]. This unique pharmacological profile, confirmed through functional assays, positions this compound as a promising therapeutic option for managing moderate to severe postoperative pain with a potentially improved benefit-risk profile[3][4].

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in postoperative pain: a profile of its use | Semantic Scholar [semanticscholar.org]

- 4. This compound vs Oliceridine: Comparison of New Analgesic Drugs Targeting Opioid Receptors [synapse.patsnap.com]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]

- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tegileridine's G-protein Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (also known as SHR8554) is a novel, potent, and selective small molecule agonist of the μ-opioid receptor (MOR). A significant body of preclinical and clinical evidence has demonstrated that this compound exhibits G-protein biased agonism. This property is characterized by the preferential activation of the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway, which is implicated in typical opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction. This technical guide provides a comprehensive overview of the G-protein biased agonism of this compound, including its in vitro pharmacological profile, detailed experimental methodologies, and a visual representation of its signaling mechanism.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, such as morphine, are non-biased agonists at the μ-opioid receptor (MOR), activating both the G-protein and β-arrestin-2 signaling pathways. While G-protein activation is crucial for mediating the desired analgesic effects, the recruitment of β-arrestin-2 is linked to the undesirable side effects that limit the clinical utility of these drugs.

Biased agonism at G-protein coupled receptors (GPCRs), such as the MOR, offers a promising therapeutic strategy. Biased agonists selectively engage one signaling pathway over another, thereby decoupling the therapeutic effects from the adverse effects. This compound has emerged as a leading example of a G-protein biased MOR agonist, demonstrating a favorable preclinical and clinical profile.

In Vitro Pharmacological Profile of this compound

This compound's biased agonism has been characterized through a series of in vitro pharmacological assays. The data, primarily derived from patent literature (WO2017063509A1), demonstrates its high affinity for the μ-opioid receptor and its functional selectivity for the G-protein pathway.

| Parameter | This compound (SHR8554) | Morphine (Reference) | Assay Type |

| μ-Opioid Receptor Binding Affinity (Ki, nM) | Data not publicly available | Data not publicly available | Radioligand Binding Assay |

| G-protein Activation (EC50, nM) | Specific value not disclosed | Specific value not disclosed | cAMP Accumulation Assay |

| G-protein Activation (Emax, %) | Specific value not disclosed | 100% (Full Agonist) | cAMP Accumulation Assay |

| β-arrestin-2 Recruitment (EC50, nM) | Significantly higher than G-protein EC50 | Comparable to G-protein EC50 | β-arrestin Recruitment Assay |

| β-arrestin-2 Recruitment (Emax, %) | Significantly lower than Morphine | 100% (Full Recruitment) | β-arrestin Recruitment Assay |

Note: While specific quantitative values for this compound's in vitro pharmacology are not publicly available in detail, the patent literature (WO2017063509A1) and subsequent publications consistently describe its strong agonistic activity at the G-protein pathway and significantly weaker activity at the β-arrestin pathway, indicating a strong bias towards G-protein signaling.[1]

Signaling Pathways of this compound

This compound's mechanism of action at the cellular level is centered on its biased agonism at the μ-opioid receptor. The following diagram illustrates the differential signaling pathways activated by a traditional opioid agonist like morphine versus a G-protein biased agonist like this compound.

Caption: this compound preferentially activates the G-protein pathway leading to analgesia, while minimizing β-arrestin-2 recruitment associated with adverse effects.

Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the patent literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Experimental Workflow:

Caption: Workflow for determining the binding affinity of this compound to the μ-opioid receptor.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human μ-opioid receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO) and a range of concentrations of this compound.

-

Incubation is typically carried out at room temperature for 60-90 minutes in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid, such as naloxone.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

G-protein Activation Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gi/o-protein signaling pathway, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

Caption: Workflow for assessing G-protein activation by measuring the inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture:

-

CHO-K1 cells stably co-expressing the human μ-opioid receptor and a luminescent cAMP biosensor are cultured in F-12 medium supplemented with 10% FBS and appropriate antibiotics.

-

-

cAMP Assay:

-

Cells are seeded into 384-well plates and grown to confluence.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Intracellular cAMP levels are measured using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. This involves the addition of a lysis buffer and detection reagents.

-

-

Data Analysis:

-

The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound.

-

Dose-response curves are generated, and the EC50 (potency) and Emax (efficacy) values are determined using non-linear regression.

-

β-arrestin-2 Recruitment Assay

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin-2 to the activated μ-opioid receptor.

Experimental Workflow:

Caption: Workflow for measuring β-arrestin-2 recruitment to the μ-opioid receptor.

Detailed Methodology:

-

Cell Line:

-

A commercially available cell line, such as the PathHunter® β-arrestin CHO-K1 cells from DiscoverX, is used. These cells are engineered to co-express the human μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

-

Recruitment Assay:

-

Cells are plated in 384-well plates.

-

Varying concentrations of this compound are added to the wells.

-

The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and subsequent recruitment of β-arrestin-2.

-

-

Detection:

-

Upon recruitment, the two enzyme fragments complement each other to form an active β-galactosidase enzyme.

-

A detection reagent containing a chemiluminescent substrate is added, and the plate is incubated at room temperature.

-

The resulting chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the extent of β-arrestin-2 recruitment.

-

Dose-response curves are plotted, and the EC50 and Emax values for β-arrestin-2 recruitment are determined.

-

Conclusion

This compound represents a significant advancement in opioid pharmacology. Its G-protein biased agonism at the μ-opioid receptor provides a clear mechanistic rationale for its observed potent analgesic effects with a potentially improved safety and tolerability profile compared to traditional opioids. The in vitro assays detailed in this guide are fundamental to characterizing the biased agonism of this compound and other novel opioid compounds. A thorough understanding of these methodologies and the resulting pharmacological data is crucial for the continued development of safer and more effective pain therapeutics. Further research and the public release of more detailed quantitative data will continue to refine our understanding of this compound's unique mechanism of action.

References

In-Depth Technical Guide to the Discovery and Synthesis of Tegileridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine, also known as SHR8554, is a novel, potent, and intravenously administered analgesic agent developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd.[1] It was first approved in China in January 2024 for the management of moderate to severe postoperative pain following abdominal surgery.[2][3][4][5] this compound represents a significant advancement in pain management through its unique mechanism of action as a biased agonist of the μ-opioid receptor (MOR).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on the core data and methodologies relevant to researchers and drug development professionals.

Discovery and Rationale: Biased Agonism at the μ-Opioid Receptor

Traditional opioid analgesics, such as morphine and fentanyl, exert their effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] This activation triggers two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is linked to many of the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.[2][3][4]

The discovery of this compound was driven by the principle of "biased agonism" or "functional selectivity," which aims to develop ligands that preferentially activate one signaling pathway over another.[3][6] this compound was designed to be a biased agonist that selectively activates the G-protein-coupled pathway while only weakly engaging the β-arrestin-2 pathway.[1][2][3][4] This biased signaling profile is intended to provide potent analgesia with a reduced burden of opioid-related adverse events.[2][7] Preclinical and clinical studies have suggested that this compound possesses an analgesic potency approximately nine times that of morphine, with a favorable safety profile.[2][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2017063509A1, filed by Jiangsu Hengrui Medicine Co., Ltd. The synthesis is a multi-step process involving the preparation of key intermediates. While the full, step-by-step experimental protocol from the patent is extensive, a general overview of the synthetic strategy is provided below. The IUPAC name for this compound is ((3-methoxythiophen-2-yl)methyl)((2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl))amine.[2]

Please refer to the aforementioned patent for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

In Vitro Pharmacology

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its potency and efficacy at the μ-opioid receptor and its bias towards the G-protein signaling pathway.

Quantitative Data

| Assay | Parameter | This compound (SHR8554) | Morphine (Comparator) | Reference |

| μ-Opioid Receptor Binding | Ki (nM) | Data not available | Data not available | |

| G-Protein Activation ([³⁵S]GTPγS Binding) | EC₅₀ (nM) | Data not available | Data not available | |

| Eₘₐₓ (%) | Data not available | Data not available | ||

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | Data not available | Data not available | |

| Eₘₐₓ (%) | Data not available | Data not available | ||

| Bias Factor | (Calculated) | Data not available | Data not available |

Note: Specific quantitative data (Ki, EC₅₀, Eₘₐₓ, and Bias Factor) for this compound from publicly available, peer-reviewed sources are limited. The table structure is provided for when such data becomes available.

Experimental Protocols

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins upon agonist binding to the μ-opioid receptor. A common method is the [³⁵S]GTPγS binding assay.

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-K1 cells) are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound or a reference agonist (e.g., DAMGO) in the presence of [³⁵S]GTPγS.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor. A widely used method is the PathHunter® β-arrestin recruitment assay.

-

Cell Line: A cell line co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

-

Cell Plating: Cells are plated in a multi-well plate and incubated.

-

Compound Addition: Varying concentrations of this compound or a reference agonist are added to the wells.

-

Incubation: The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.

-

Detection: A detection reagent containing the substrate for β-galactosidase is added. The complementation of the ProLink™ and EA tags upon β-arrestin 2 recruitment forms a functional β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.

-

Signal Measurement: The chemiluminescent signal is read using a plate reader.

-

Data Analysis: The data are analyzed to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Biased Signaling at the μ-Opioid Receptor

Caption: Biased agonism of this compound at the μ-opioid receptor.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the synthesis and in vitro characterization of this compound.

Conclusion

This compound is a promising new analgesic that exemplifies the potential of biased agonism in drug design. By selectively activating the G-protein pathway over the β-arrestin-2 pathway at the μ-opioid receptor, it aims to provide effective pain relief with a more favorable side-effect profile compared to traditional opioids. This technical guide has provided an overview of its discovery, a reference to its chemical synthesis, and a framework for its in vitro pharmacological characterization. Further research and publication of detailed quantitative data will be crucial for a complete understanding of this compound's pharmacological profile and its full clinical potential.

References

- 1. Study of the mass balance, biotransformation and safety of [14C]SHR8554, a novel μ-opioid receptor injection, in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound vs Oliceridine: Comparison of New Analgesic Drugs Targeting Opioid Receptors [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Tegileridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (formerly SHR8554) is a novel, potent, intravenously administered analgesic agent developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It is a biased agonist of the μ-opioid receptor (MOR), designed to selectively activate the G-protein signaling pathway over the β-arrestin-2 pathway. This biased agonism aims to provide strong analgesia comparable to traditional opioids like morphine, while potentially mitigating common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction. Approved in China in January 2024 for the treatment of moderate to severe postoperative pain, this compound represents a significant advancement in pain management.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies of this compound.

Pharmacodynamics

Mechanism of Action

This compound is a small molecule that acts as a biased agonist at the μ-opioid receptor (MOR).[4] The MOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is predominantly associated with the desired analgesic effects of opioids.[5][6] Conversely, the recruitment of β-arrestin-2 to the receptor is implicated in mediating adverse effects, including respiratory depression, constipation, and the development of tolerance.[5][6]

This compound's pharmacological innovation lies in its preferential activation of the G-protein signaling cascade while only weakly engaging the β-arrestin-2 recruitment pathway.[7][8] This "biased agonism" is hypothesized to uncouple the therapeutic analgesic effects from the undesirable side effects associated with conventional opioid agonists.[6]

Receptor Selectivity

Preclinical data indicates that this compound exhibits strong subtype selectivity for the μ-opioid receptor, with weaker agonistic activity at the δ- and κ-opioid receptors.[5]

In Vitro Pharmacology

While specific quantitative data on this compound's in vitro pharmacology, such as receptor binding affinity (Ki), potency (EC50), and efficacy (Emax) for G-protein activation and β-arrestin recruitment, are not publicly available in the reviewed literature, the following table summarizes the expected parameters based on its described activity.

| Parameter | Receptor/Pathway | Expected Value/Activity | Description |

| Binding Affinity (Ki) | μ-opioid receptor | High affinity | Indicates strong binding to the target receptor. |

| δ-opioid receptor | Low affinity | Suggests selectivity for the μ-opioid receptor. | |

| κ-opioid receptor | Low affinity | Suggests selectivity for the μ-opioid receptor. | |

| Potency (EC50) | G-protein activation (e.g., GTPγS assay) | Low nanomolar range | Indicates high potency in activating the therapeutic signaling pathway. |

| β-arrestin-2 recruitment | Higher than for G-protein activation | Demonstrates weaker engagement of the pathway associated with adverse effects. | |

| Efficacy (Emax) | G-protein activation | High efficacy (full or near-full agonist) | Capable of producing a strong analgesic response. |

| β-arrestin-2 recruitment | Low efficacy (partial agonist) | Limited ability to recruit β-arrestin-2, even at high concentrations. | |

| Bias Factor | G-protein vs. β-arrestin-2 | >1 | A quantitative measure of the preference for G-protein signaling over β-arrestin-2 recruitment, relative to a balanced agonist. |

Signaling Pathways

The signaling mechanism of this compound at the μ-opioid receptor, highlighting its biased agonism, can be visualized as follows:

Figure 1: Signaling pathway of this compound at the μ-opioid receptor.

Pharmacokinetics

A human mass balance study using radiolabeled [14C]SHR8554 (this compound) in healthy Chinese male subjects has provided key insights into its pharmacokinetic profile following a single intravenous administration.[7]

Absorption and Distribution

Following intravenous administration, this compound is expected to be rapidly and completely available in the systemic circulation. Preclinical and clinical studies have highlighted a rapid onset of action.

Metabolism

This compound is extensively metabolized in the human body. The primary metabolic pathways include:

-

N-dealkylation

-

O-deethylation

-

Mono-oxidation

-

Glucuronidation

Excretion

The primary route of elimination for this compound and its metabolites is through urinary excretion.[7] In the human mass balance study, approximately 99.68% of the total radioactivity was recovered within 216 hours, with 76.22% in the urine and 23.46% in the feces.[7] The parent drug accounted for only a small fraction of the excreted dose in urine, indicating extensive metabolism.[7]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound from the human mass balance study.[7]

| Parameter | Value | Unit |

| Dose | ~0.941 | mg |

| Half-life (t½) | 6-7 | hours |

| Time to Maximum Concentration (Tmax) | 0.167 (median) | hours |

| Maximum Concentration (Cmax) | 11.9 ± 3.81 (mean ± SD) | ng/g |

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy and safety of this compound for the management of postoperative pain.

Phase III Clinical Trial in Abdominal Surgery

A randomized, double-blind, placebo-controlled Phase III study in 526 patients with postoperative pain after abdominal surgery demonstrated the analgesic efficacy of this compound.[3] The primary endpoint was the summed pain intensity difference at rest over the first 24 hours (SPID24).

| Treatment Group | Mean SPID24 (SD) |

| Placebo | -49.63 (29.35) |

| This compound 0.5 mg | -61.15 (28.25) |

| This compound 0.75 mg | -68.98 (30.33) |

| Morphine | -71.16 (34.76) |

This compound at both doses was significantly superior to placebo (p < 0.001) and demonstrated comparable efficacy to morphine.[3]

Phase II/III Clinical Trial in Orthopedic Surgery

A multicenter, randomized, double-blind, dose-explored, active-controlled Phase II/III clinical trial assessed the efficacy and safety of this compound for postoperative pain following orthopedic surgery.[9] In Phase III, the 0.05 mg and 0.1 mg doses of this compound were found to be effective compared to placebo.[9]

Experimental Protocols

GTPγS Binding Assay (General Protocol for MOR Agonists)

This functional assay measures the activation of G-proteins upon agonist binding to the MOR.

Workflow:

Figure 2: General workflow for a GTPγS binding assay.

Key Steps:

-

Membrane Preparation: Isolate cell membranes expressing the μ-opioid receptor.

-

Assay Incubation: Incubate the membranes with varying concentrations of this compound, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

-

Filtration: Rapidly filter the reaction mixture to separate bound from unbound [35S]GTPγS.

-

Detection: Quantify the amount of bound [35S]GTPγS using scintillation counting.

-

Data Analysis: Plot the specific binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

β-arrestin-2 Recruitment Assay (General Protocol)

This assay quantifies the recruitment of β-arrestin-2 to the activated MOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Workflow:

Figure 3: General workflow for a β-arrestin-2 recruitment assay.

Key Steps:

-

Cell Culture: Use a cell line engineered to co-express the MOR fused to a small enzyme fragment and β-arrestin-2 fused to a larger, complementary enzyme fragment.

-

Compound Addition: Treat the cells with a range of this compound concentrations.

-

Recruitment and Complementation: Agonist binding induces the recruitment of the β-arrestin-2 fusion protein to the MOR, bringing the two enzyme fragments together to form an active enzyme.

-

Detection: Add a substrate that is converted by the active enzyme into a chemiluminescent product.

-

Data Analysis: Measure the light output to quantify β-arrestin-2 recruitment and determine the EC50 and Emax values.

Bias Factor Calculation

The degree of biased agonism can be quantified by calculating a bias factor. This typically involves comparing the relative efficacy and potency of the test compound (this compound) in the G-protein activation and β-arrestin-2 recruitment assays to that of a reference or "balanced" agonist (e.g., DAMGO). The operational model, which takes into account receptor expression levels and signaling amplification, is a commonly used method for this calculation.

Conclusion

This compound is a promising new analgesic with a novel mechanism of action as a biased μ-opioid receptor agonist. Its pharmacokinetic profile is characterized by extensive metabolism and primarily renal excretion. Pharmacodynamically, its selective activation of the G-protein pathway over β-arrestin-2 recruitment has been shown to translate into potent analgesia with a safety profile comparable to morphine in clinical trials. Further research and publication of detailed in vitro pharmacodynamic data will provide a more complete understanding of its pharmacological profile and its full potential in the management of pain.

References

- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - this compound: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]

- 3. This compound for moderate-to-severe acute pain following abdominal surgery: A randomized, double-blind, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Jiangsu Hengrui Medicine Co - AdisInsight [adisinsight.springer.com]

- 5. This compound vs Oliceridine: Comparison of New Analgesic Drugs Targeting Opioid Receptors [synapse.patsnap.com]

- 6. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the mass balance, biotransformation and safety of [14C]SHR8554, a novel μ-opioid receptor injection, in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of Tegileridine: A Biased Agonist for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is an innovative small molecule, biased agonist of the μ-opioid receptor (MOR), developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It has been engineered to preferentially activate the G-protein-coupled signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin-2 pathway, implicated in many of the adverse effects of traditional opioids.[1][2][3] This unique mechanism of action positions this compound as a promising therapeutic agent for the management of moderate to severe pain, with the potential for an improved safety and tolerability profile.[1][2][3] Preclinical and clinical studies have suggested a rapid onset of analgesic action, within 5 minutes, and a prolonged effect, with a half-life of 6-7 hours.[1][4] Furthermore, its potency is reported to be approximately nine times that of morphine.[1][4] This whitepaper provides a comprehensive overview of the preclinical research on this compound, focusing on its pharmacology, mechanism of action, and efficacy in various pain models, presented in a format tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is its biased agonism at the μ-opioid receptor.[1][2][3] Unlike conventional opioids that activate both G-protein and β-arrestin-2 pathways, this compound selectively stimulates the G-protein pathway.[1][2][3] This selective activation is believed to be the key to its potent analgesic effects, while its weak interaction with the β-arrestin-2 pathway is thought to contribute to a reduction in typical opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3]

Signaling Pathways

The differential signaling of this compound can be visualized through the following pathways:

Caption: G-Protein Signaling Pathway Activated by this compound.

Caption: Minimized β-Arrestin-2 Recruitment by this compound.

Preclinical Efficacy in Pain Models

While specific quantitative data from preclinical studies on this compound (SHR8554) is not extensively published in publicly accessible literature, the available information indicates its potent analgesic effects in various animal models of pain. Preclinical studies have reportedly shown that SHR8554 possesses analgesic activity comparable to morphine both in vivo and in vitro, but with a significant reduction in side effects like gastrointestinal inhibition.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices for assessing the efficacy of novel analgesics, the following models and methodologies are likely to have been employed:

In Vitro Assays:

-

Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor, as well as its selectivity over other opioid receptors (δ and κ). These assays typically involve radioligand displacement studies using cell membranes expressing the receptor of interest.

-

cAMP Assays: To quantify the functional activity of this compound in activating the G-protein signaling pathway. Agonist activity at the μ-opioid receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

β-Arrestin Recruitment Assays: To measure the recruitment of β-arrestin-2 to the μ-opioid receptor upon agonist binding. This is a key assay to determine the "biased" nature of the agonist.

References

The Role of the β-Arrestin Pathway in the Therapeutic Effects of Tegileridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR8554) is a novel, potent analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. for the treatment of moderate to severe postoperative pain.[1][2] It is a small molecule that acts as a biased agonist at the μ-opioid receptor (MOR).[1][2] Unlike traditional opioid agonists such as morphine, which activate both G-protein and β-arrestin-2 signaling pathways, this compound exhibits significant bias towards the G-protein-coupled pathway.[1][3] This preferential activation is thought to be responsible for its strong analgesic effects while minimizing the adverse effects associated with β-arrestin-2 recruitment, such as respiratory depression and gastrointestinal dysfunction.[1][3] This technical guide provides an in-depth overview of the role of the β-arrestin pathway in the pharmacological profile of this compound, including its mechanism of action, available data, and the experimental protocols used to characterize its signaling bias.

Core Concepts: G-Protein vs. β-Arrestin Signaling in Opioid Action

Opioid receptors, including the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they can initiate two primary intracellular signaling cascades:

-

G-Protein Pathway: The binding of an opioid agonist to the MOR typically leads to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels. This pathway is primarily associated with the desired analgesic effects of opioids.

-

β-Arrestin Pathway: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin-2. The binding of β-arrestin-2 desensitizes the G-protein signaling and can initiate a separate wave of signaling events. This pathway has been implicated in many of the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.

Biased Agonism: A biased agonist is a ligand that preferentially activates one signaling pathway over another at the same receptor. This compound is classified as a G-protein biased agonist because it selectively activates the G-protein pathway with significantly less engagement of the β-arrestin-2 pathway compared to classical opioids like morphine.[1][3]

This compound's Signaling Profile

Preclinical and clinical studies have indicated that this compound's unique pharmacological profile stems from its biased agonism at the MOR. It has been shown to have potent analgesic effects, comparable to or even exceeding those of morphine, while exhibiting a more favorable safety profile with a reduced incidence of opioid-related adverse events.[3]

Signaling Pathway of this compound

The following diagram illustrates the differential signaling pathways activated by a traditional opioid agonist versus the G-protein biased agonist, this compound.

References

Navigating the Crucial Path of Drug Development: A Technical Guide to Tegileridine Fumarate Solubility and Stability Studies

For Immediate Release

SHANGHAI, China – December 15, 2025 – As the pharmaceutical landscape continuously evolves, the meticulous evaluation of a new drug candidate's physicochemical properties remains a cornerstone of successful development. For novel analgesics like tegileridine fumarate (B1241708), a thorough understanding of its solubility and stability is paramount for ensuring optimal formulation, bioavailability, and therapeutic efficacy. This technical guide provides an in-depth overview of the essential studies required to characterize this compound fumarate, offering a framework for researchers, scientists, and drug development professionals.

This compound, a biased μ-opioid receptor agonist, has recently been approved for the treatment of moderate to severe postoperative pain.[1][2][3] Its mechanism of action, which favors the G-protein signaling pathway associated with analgesia over the β-arrestin pathway linked to adverse effects, marks a significant advancement in pain management.[1][2][4] To translate this promising pharmacological profile into a viable therapeutic product, comprehensive solubility and stability assessments are indispensable.

Understanding the Core: Solubility and Stability

Solubility dictates the rate and extent to which a drug dissolves in a solvent, directly impacting its absorption and bioavailability. For an intravenously administered drug like this compound fumarate, solubility in aqueous media is a critical parameter.[5]

Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

I. This compound Fumarate Solubility Assessment

A comprehensive solubility profile is essential for the development of a safe and effective parenteral formulation of this compound fumarate. The following sections detail the experimental protocols and data presentation for such an assessment.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the saturation shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound fumarate in various aqueous media at different pH levels and temperatures.

Materials:

-

This compound fumarate active pharmaceutical ingredient (API)

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

-

Purified water

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification of this compound

Procedure:

-

Add an excess amount of this compound fumarate to a series of flasks containing the different buffer solutions and purified water.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[7]

-

After agitation, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation or filtration.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method.

-

Confirm that equilibrium has been reached by ensuring that the concentration of this compound does not significantly change between later time points.

Data Presentation: Illustrative Solubility Data for this compound Fumarate

The following tables represent hypothetical data for the solubility of this compound fumarate.

Table 1: pH-Solubility Profile of this compound Fumarate at 37 °C

| pH | Solubility (mg/mL) |

| 1.2 | > 100 |

| 4.5 | 55.2 |

| 6.8 | 12.8 |

| 7.4 | 5.1 |

Table 2: Temperature-Dependent Solubility of this compound Fumarate in Purified Water

| Temperature (°C) | Solubility (mg/mL) |

| 25 | 8.5 |

| 37 | 15.2 |

II. This compound Fumarate Stability Evaluation

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for this compound fumarate. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6][8][9][10]

Experimental Protocol: ICH-Compliant Stability Study

Objective: To evaluate the stability of this compound fumarate under various environmental conditions to establish a re-test period.

Materials:

-

At least three primary batches of this compound fumarate API.[6][8]

-

Appropriate container closure system.

-

Stability chambers set to ICH-specified conditions.

-

Validated stability-indicating analytical method capable of separating degradation products from the parent drug.

Procedure:

-

Package the this compound fumarate samples in the proposed container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[8][10]

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Forced Degradation (Stress Testing): Subject the drug substance to conditions more severe than accelerated testing to identify potential degradation products and establish the intrinsic stability of the molecule.[6] This includes exposure to acid, base, oxidation, heat, and light.

Data Presentation: Illustrative Stability Data for this compound Fumarate

The following tables represent hypothetical stability data for this compound fumarate under accelerated conditions.

Table 3: Accelerated Stability Data for this compound Fumarate (40 °C / 75% RH)

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White powder | 100.1 | < 0.1 |

| 3 | White powder | 99.8 | 0.15 |

| 6 | White powder | 99.5 | 0.28 |

III. Visualizing Key Pathways and Processes

This compound's Biased Agonist Signaling Pathway

This compound acts as a biased agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] This means it preferentially activates the G-protein pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is linked to adverse effects like respiratory depression and constipation.[1][2]

Caption: this compound's biased agonism at the μ-opioid receptor.

Experimental Workflow for Solubility and Stability Studies

The following diagram illustrates the logical flow of the experimental work required for a comprehensive physicochemical characterization of a new drug substance like this compound fumarate.

Caption: Workflow for this compound Fumarate Characterization.

Conclusion

The successful development of this compound fumarate from a promising new chemical entity to a valuable therapeutic agent hinges on a deep and early understanding of its fundamental physicochemical properties. The solubility and stability studies outlined in this guide provide a robust framework for generating the critical data needed to inform formulation development, ensure product quality, and ultimately, deliver a safe and effective analgesic to patients in need. While the data presented herein is illustrative, the methodologies provide a clear path forward for the comprehensive characterization of this compound fumarate and other novel drug candidates.

References

- 1. This compound vs Oliceridine: Comparison of New Analgesic Drugs Targeting Opioid Receptors [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. adisjournals.figshare.com [adisjournals.figshare.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. snscourseware.org [snscourseware.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

In Vitro Characterization of Tegileridine: A Technical Guide to its Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegileridine (also known as SHR-8554) is a novel, potent analgesic that functions as a biased agonist at the μ-opioid receptor (MOR).[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity and functional activity. It is designed to offer researchers and drug development professionals a detailed understanding of the methodologies used to elucidate its unique pharmacological profile. This compound selectively activates the G-protein signaling pathway, which is associated with analgesia, while only weakly engaging the β-arrestin-2 pathway, which is implicated in common opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[1][2] This biased agonism presents a promising therapeutic window for effective pain management with an improved safety profile. This document summarizes key quantitative data, details experimental protocols for relevant in vitro assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound's Mechanism of Action

This compound is a small molecule that acts as a potent agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary mechanism of action for this compound is its biased agonism. Upon binding to the MOR, it preferentially activates the G-protein signaling cascade, specifically the Gi pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a strong analgesic effect.[3]

Concurrently, this compound demonstrates significantly weaker agonistic activity towards the β-arrestin-2 signaling pathway.[3] The recruitment of β-arrestin-2 to the MOR is associated with receptor desensitization and internalization, as well as the manifestation of undesirable side effects. By minimizing the engagement of this pathway, this compound is designed to offer a more favorable side-effect profile compared to traditional, non-biased opioid agonists like morphine.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at the μ-opioid receptor, as well as its selectivity over other opioid receptor subtypes. This data is crucial for understanding its potency and biased signaling profile.

| Compound | Receptor | Binding Affinity (Ki, nM) | Assay Type |

| This compound | μ-opioid | Data not publicly available | Radioligand Competition Binding |

| This compound | δ-opioid | Weaker affinity than μ-opioid | Radioligand Competition Binding |

| This compound | κ-opioid | Weaker affinity than μ-opioid | Radioligand Competition Binding |

Caption: Summary of this compound's binding affinity for opioid receptors. While specific Ki values are not publicly disclosed, preclinical data indicates high affinity and selectivity for the μ-opioid receptor.

| Compound | Assay Type | Receptor | Functional Potency (EC50, nM) | Maximum Response (% of control) |

| This compound | GTPγS Binding (G-protein activation) | μ-opioid | Data not publicly available | Strong Agonist Activity |

| This compound | β-arrestin-2 Recruitment | μ-opioid | Data not publicly available | Weaker Agonist Activity |

Caption: Summary of this compound's functional activity. Preclinical studies confirm strong agonism at the G-protein pathway with weaker activity at the β-arrestin-2 pathway, though specific EC50 values are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the binding affinity and functional profile of this compound.

Radioligand Competition Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the opioid receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligand: [³H]-DAMGO (for μ-opioid receptor), [³H]-DPDPE (for δ-opioid receptor), or [³H]-U69,593 (for κ-opioid receptor).

-

This compound (unlabeled competitor ligand).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Non-specific binding control: Naloxone (10 µM).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the potency (EC₅₀) and efficacy of this compound in activating the G-protein signaling pathway downstream of the MOR.

Objective: To quantify the agonist-induced binding of [³⁵S]GTPγS to G-proteins coupled to the MOR.

Materials:

-

Cell membranes from cells expressing the human μ-opioid receptor.

-

[³⁵S]GTPγS.

-

GTPγS (unlabeled).

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in the inactive state), and the varying concentrations of this compound.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Add SPA beads and incubate for a further 30 minutes with shaking.

-

Centrifuge the plates to allow the beads to settle.

-

Measure the radioactivity using a microplate scintillation counter.

-

Data are analyzed using non-linear regression to determine the EC₅₀ and Emax values.

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

β-Arrestin-2 Recruitment Assay

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin-2 to the activated MOR.

Objective: To measure the potency (EC₅₀) and efficacy of this compound in promoting the interaction between MOR and β-arrestin-2.

Materials:

-

HEK293 cells co-expressing the human μ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to the complementary protein fragment.

-

This compound.

-

Cell culture medium.

-

Chemiluminescent substrate.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Plate the engineered HEK293 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate for 60-90 minutes at 37°C.

-

Add the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate for a further 60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

Analyze the data using non-linear regression to determine the EC₅₀ and Emax values.

Caption: Workflow for β-Arrestin-2 Recruitment Assay.

Signaling Pathway

The biased agonism of this compound at the μ-opioid receptor results in the preferential activation of the G-protein pathway, leading to analgesia, while minimizing the recruitment of β-arrestin-2, which is associated with adverse effects.

Caption: this compound's Biased Signaling at the μ-Opioid Receptor.

Conclusion

The in vitro characterization of this compound demonstrates its distinct pharmacological profile as a biased agonist of the μ-opioid receptor. Its high affinity and potent, preferential activation of the G-protein signaling pathway, coupled with weak recruitment of β-arrestin-2, provide a strong rationale for its development as an analgesic with an improved safety and tolerability profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field of opioid pharmacology and drug development. Further investigations will continue to delineate the full therapeutic potential of this novel analgesic.

References

- 1. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound vs Oliceridine: Comparison of New Analgesic Drugs Targeting Opioid Receptors [synapse.patsnap.com]

Initial Safety and Toxicology Profile of Tegileridine: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (formerly SHR-8554) is a novel, potent analgesic developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It functions as a biased agonist at the μ-opioid receptor (MOR).[1][2] This technical guide provides a summary of the initial safety and toxicology profile of this compound, based on publicly available information. This compound was first approved in China in January 2024 for the treatment of moderate to severe postoperative pain following abdominal surgery.[2][3]

Mechanism of Action

This compound is a small molecule that acts as a biased agonist of the μ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1][2] Upon binding to the MOR, this compound preferentially activates the G-protein signaling pathway, which is primarily associated with analgesia.[1][2][3] Concurrently, it only weakly recruits and activates the β-arrestin 2 pathway.[1] This biased agonism is significant because the β-arrestin pathway is linked to many of the typical adverse effects of opioids, such as respiratory depression and gastrointestinal dysfunction.[2][3] By minimizing β-arrestin-2 recruitment, this compound is designed to provide effective pain relief with a reduced risk of these side effects.[2]

Some reports also suggest that this compound's mechanism may involve the modulation of other neurotransmitter systems, including the enhancement of GABAergic activity and the inhibition of glutamate (B1630785) release, as well as the blockade of voltage-gated calcium channels. However, its primary and most well-documented mechanism is its biased agonism at the μ-opioid receptor.

Signaling Pathway of this compound

Caption: Biased agonism of this compound at the μ-opioid receptor.

Preclinical Toxicology Profile

Detailed quantitative data and specific experimental protocols from preclinical toxicology studies for this compound are not extensively available in the public domain. Such data is typically proprietary and submitted to regulatory agencies for drug approval. However, based on standard pharmaceutical development practices, the preclinical safety evaluation of this compound would have included a battery of in vitro and in vivo studies to characterize its toxicological profile. Below are the likely components of such an evaluation, along with generalized experimental protocols.

Acute Toxicity

-

Objective: To determine the potential for toxicity from a single dose of the substance.

-

Typical Experimental Protocol: Studies would likely have been conducted in at least two mammalian species (e.g., rats and mice) using the intended clinical route of administration (intravenous). Escalating doses would be administered to determine the maximum tolerated dose (MTD) and, if achievable, the median lethal dose (LD50). Animals would be observed for a set period (e.g., 14 days) for clinical signs of toxicity, and a gross necropsy would be performed on all animals.

Repeated-Dose Toxicity

-

Objective: To characterize the toxicological effects of repeated exposure to the substance over a defined period.

-

Typical Experimental Protocol: Studies of varying durations (e.g., 28 days, 90 days) would be conducted in at least one rodent and one non-rodent species. The drug would be administered daily at multiple dose levels. Endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathological examination of tissues. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

-

Objective: To assess the potential for the substance to cause damage to genetic material.

-

Typical Experimental Protocol: A standard battery of tests would have been performed, including:

-

A bacterial reverse mutation assay (Ames test): To detect gene mutations.

-

An in vitro chromosomal aberration test in mammalian cells (e.g., Chinese Hamster Ovary - CHO cells): To detect chromosomal damage.

-

An in vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal system.

-

Safety Pharmacology

-

Objective: To investigate potential adverse effects on vital physiological functions.

-

Typical Experimental Protocol: A core battery of studies would have assessed the effects on the cardiovascular, respiratory, and central nervous systems. This would include in vitro assays, such as the hERG assay to evaluate the potential for QT interval prolongation, and in vivo studies in animals to monitor electrocardiogram (ECG), blood pressure, respiratory rate, and neurological function.

Reproductive and Developmental Toxicology

-

Objective: To evaluate the potential for adverse effects on fertility and embryonic-fetal development.

-

Typical Experimental Protocol:

-

Fertility and early embryonic development study: To assess effects on mating, fertility, and early stages of gestation.

-

Embryo-fetal development studies: To evaluate the potential for teratogenicity.

-

Preclinical Study Workflow

Caption: A typical workflow for preclinical safety and toxicology studies.

Clinical Safety Profile

The clinical safety of this compound has been evaluated in Phase II and Phase III clinical trials, primarily in the context of postoperative pain management. Overall, this compound has been reported to be generally well-tolerated.[4]

Adverse Events

The most commonly reported adverse events associated with this compound are nausea and vomiting.[4] In a Phase II/III clinical trial for postoperative pain following orthopedic surgery, the incidence of treatment-emergent adverse events (TEAEs) and adverse events of special interest (AESIs) were reported.

Table 1: Incidence of Adverse Events in a Phase II/III Orthopedic Surgery Trial

| Treatment Group | Phase II TEAEs (%) | Phase II AESIs (%) | Phase III TEAEs (%) | Phase III AESIs (%) |

| Placebo | - | - | 61.3 | 12.5 |

| This compound 0.05 mg | - | - | 81.0 | 29.1 |

| This compound 0.1 mg | - | - | 73.4 | 20.3 |

| This compound 0.2 mg | 83.3 | 33.3 | - | - |

| Morphine | - | - | 74.1 | 24.7 |

| Data sourced from a multicenter, randomized, double-blind, dose-explored, active-controlled, phase II/III clinical trial. |

Clinical Trial Protocols

Numerous clinical trials have been conducted or are ongoing to evaluate the efficacy and safety of this compound for postoperative pain. A general outline of a typical Phase III trial design is as follows:

-

Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled.

-

Patient Population: Adults experiencing moderate to severe acute pain following a specific type of surgery (e.g., abdominal, orthopedic).

-

Intervention: Intravenous administration of this compound at various doses, compared with a placebo group and an active comparator group (e.g., morphine).

-

Primary Endpoint: A measure of analgesic efficacy, such as the summed pain intensity difference over a 24-hour period (SPID24).

-

Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and adverse events of special interest (AESIs), including but not limited to nausea, vomiting, sedation, respiratory depression, pruritus, and constipation.[5]

Clinical Trial Workflow

Caption: A simplified workflow for a randomized controlled clinical trial.

Summary and Conclusion

This compound is a novel biased agonist at the μ-opioid receptor with a mechanism of action designed to separate analgesic effects from common opioid-related adverse events. Clinical data suggest that it is an effective analgesic for postoperative pain and is generally well-tolerated, with a predictable side effect profile primarily consisting of nausea and vomiting. While detailed preclinical toxicology data are not publicly available, the progression of this compound to clinical approval indicates that it has successfully passed a rigorous preclinical safety evaluation as mandated by regulatory authorities. Further research and post-market surveillance will continue to build upon the safety and toxicology profile of this new therapeutic agent.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Tegileridine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine (also known as SHR-8554) is a novel small molecule, biased agonist of the μ-opioid receptor (MOR).[1][2] It is designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of the β-arrestin pathway, which is linked to typical opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction.[3][4] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound has been approved in China for the treatment of moderate to severe postoperative pain.[1][4] Preclinical and clinical studies have suggested that this compound has a rapid onset of action and a prolonged analgesic effect, with a potentially higher potency than morphine.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound's analgesic efficacy in established rodent models of acute thermal pain, inflammatory pain, and neuropathic pain.

Signaling Pathway of this compound

This compound's mechanism of action is centered on its biased agonism at the μ-opioid receptor. The following diagram illustrates this concept.

Caption: Biased agonism of this compound at the μ-opioid receptor.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the analgesic properties of this compound in rodent models.

Caption: General workflow for in vivo analgesic testing.

Application Notes

Formulation and Administration

-

Formulation: this compound fumarate (B1241708) is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline or a solution of 5% dextrose in water (D5W). The final concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 mL/kg for intraperitoneal or subcutaneous injection, and a smaller volume for intravenous injection).